

MMB-FUBINACA: A Potent Dual CB1/CB2 Receptor Agonist - A Comparative Guide

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Compound of Interest

Compound Name: MMB-FUBINACA

Cat. No.: B8819474

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of **MMB-FUBINACA** (also known as AMB-FUBINACA or FUB-AMB) as a potent agonist for both cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Through a comparative analysis with other well-known synthetic and endogenous cannabinoids, this document offers quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development.

Comparative Analysis of Receptor Binding and Functional Activity

MMB-FUBINACA demonstrates high affinity and functional potency at both CB1 and CB2 receptors. The following tables summarize its binding affinity (K_i) and functional activity (EC_{50}) in comparison to its methylated analog MDMB-FUBINACA, the classical synthetic cannabinoid CP55,940, and the primary psychoactive constituent of cannabis, Δ^9 -Tetrahydrocannabinol (THC).

Table 1: Comparative Cannabinoid Receptor Binding Affinities (K_i , nM)

Compound	CB1 Ki (nM)	CB2 Ki (nM)	Reference
MMB-FUBINACA	10.04 - 16.3	0.786 - 1.2	[1][2]
MDMB-FUBINACA	0.10 - 1.14	0.12 - 0.13	[3]
CP55,940	~3-5x lower affinity than MDMB-FUBINACA	~20x lower affinity than MDMB-FUBINACA	[4]
Δ^9 -THC	3.87 - 134	~200x lower affinity than MDMB-FUBINACA	[2][3][4]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Cannabinoid Receptor Functional Activity (EC50, nM)

Compound	Assay	CB1 EC50 (nM)	CB2 EC50 (nM)	Reference
MMB-FUBINACA	[³⁵ S]GTPyS	0.54 - 1.8	0.13	[1][2]
cAMP Inhibition	0.63	-	[1][5]	
GIRK Activation	2.0	18	[1][5]	
MDMB-FUBINACA	[³⁵ S]GTPyS	0.27	0.14	[3]
cAMP Inhibition	0.06 - 0.66	0.76	[3]	
CP55,940	[³⁵ S]GTPyS	0.18	0.14	[1][5]
cAMP Inhibition	2.1	-	[1][5]	
GIRK Activation	42	4.2	[1][5]	
Δ ⁹ -THC	[³⁵ S]GTPyS	~30x less potent than CP55,940	-	[4]

Lower EC50 values indicate higher potency.

Experimental Protocols

The validation of **MMB-FUBINACA**'s activity on CB1 and CB2 receptors relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (K_i) of **MMB-FUBINACA** for the hCB1 and hCB2 receptors.

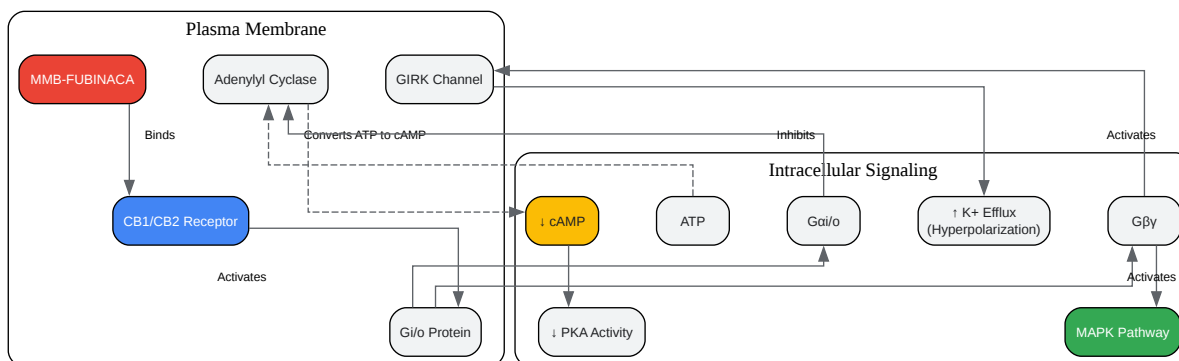
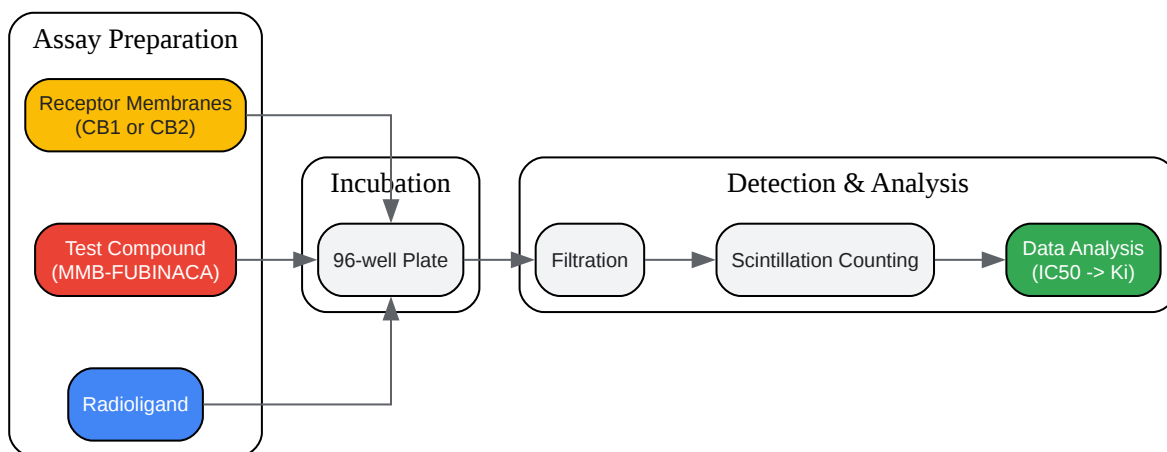
Materials:

- Membrane preparations from cells (e.g., HEK-293) stably expressing either hCB1 or hCB2 receptors.[\[6\]](#)
- Radioligands: [^3H]SR141716A for hCB1 and [^3H]CP55,940 for hCB2.[\[2\]](#)
- Test compound: **MMB-FUBINACA**.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.[\[2\]](#)
- Non-specific binding control: A high concentration of an unlabeled high-affinity cannabinoid ligand (e.g., 10 μM WIN-55,212-2 or CP-55,940).[\[7\]](#)
- Glass fiber filters and a cell harvester.[\[6\]](#)
- Scintillation counter.[\[6\]](#)

Procedure:

- In a 96-well plate, add a fixed concentration of the radioligand.
- Add increasing concentrations of the test compound (**MMB-FUBINACA**).

- Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
- Add a fixed amount of the membrane preparation to each well.
- Incubate the plate, typically for 60-90 minutes at 30°C.[6]
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
- Calculate the K_i value using the Cheng-Prusoff equation.



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